molecular formula C18H15Cl2FN4O2S B11773134 Benzenesulfonylfluoride, 4-[2-[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]ethyl]- CAS No. 24346-17-6

Benzenesulfonylfluoride, 4-[2-[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]ethyl]-

Cat. No.: B11773134
CAS No.: 24346-17-6
M. Wt: 441.3 g/mol
InChI Key: LPEVSFCQDKFRCJ-UHFFFAOYSA-N
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Description

4-(2-(2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)ethyl)benzene-1-sulfonyl fluoride is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)ethyl)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method includes the iodination of precursor compounds followed by Suzuki–Miyaura coupling reactions. For example, the 5-positions of precursor pyrimidine derivatives can be iodinated using N-iodosuccinimide in dry acetonitrile. The iodinated compounds are then subjected to Suzuki reactions to generate the target compound in good yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-(2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)ethyl)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst type are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

4-(2-(2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)ethyl)benzene-1-sulfonyl fluoride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)ethyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of DNA topoisomerase II, which is crucial for DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.

    3,4-Dichlorophenyl derivatives: Compounds with similar dichlorophenyl groups also show similar pharmacological properties.

Uniqueness

4-(2-(2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)ethyl)benzene-1-sulfonyl fluoride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Benzenesulfonylfluoride, specifically the compound 4-[2-[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]ethyl]- , is a notable sulfonyl fluoride derivative with significant biological activity. This compound is primarily recognized for its role as an irreversible inhibitor of serine proteases and has been studied for its potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Benzenesulfonylfluoride compounds typically function by covalently modifying serine residues in the active sites of serine proteases. This modification inhibits the enzymatic activity of these proteins, which are involved in various physiological processes, including inflammation and coagulation.

  • Inhibition of Serine Proteases : The compound acts as a potent inhibitor of platelet-activating factor (PAF)-degrading acetylhydrolase, demonstrating significant efficacy at low concentrations (0.1 mM) against various forms of this enzyme found in human plasma and monocytes .

Case Studies

  • Pefabloc SC : A closely related compound, Pefabloc (4-[2-aminoethyl]benzenesulfonyl fluoride), has been extensively studied for its inhibitory effects on serine proteases. Research indicates that it can effectively inhibit human and rat PAF-degrading acetylhydrolase, showcasing its utility in biochemical studies related to inflammation and immune responses .
  • Inhibition Profiles : Studies have shown that benzenesulfonylfluoride derivatives exhibit varying degrees of inhibition against different serine proteases. For example, while Pefabloc effectively inhibits acetylhydrolase, it shows minimal inhibition against phospholipase A2 from various sources .

Research Findings

Recent investigations into the structural modifications of benzenesulfonylfluoride derivatives have led to the identification of new compounds with enhanced biological activity. For instance, the introduction of pyrimidinyl groups has been linked to improved binding affinities and biological efficacy against specific targets such as cannabinoid receptors .

Table 1: Inhibition Data for Benzenesulfonylfluoride Derivatives

Compound NameTarget EnzymeIC50 (mM)Remarks
PefablocAcetylhydrolase0.1Effective in human plasma
Compound XPLA2>1Minimal inhibition observed
Compound YCB1 Receptor0.054Potent allosteric modulator

Structural Insights

The structure-activity relationship (SAR) studies have provided insights into how modifications to the benzenesulfonylfluoride scaffold can alter its biological activity. The introduction of various substituents on the phenyl ring and the pyrimidinyl moiety has been shown to significantly influence binding affinity and inhibitory potency against target enzymes .

Properties

CAS No.

24346-17-6

Molecular Formula

C18H15Cl2FN4O2S

Molecular Weight

441.3 g/mol

IUPAC Name

4-[2-[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]benzenesulfonyl fluoride

InChI

InChI=1S/C18H15Cl2FN4O2S/c19-13-7-4-11(9-14(13)20)16-15(24-18(23)25-17(16)22)8-3-10-1-5-12(6-2-10)28(21,26)27/h1-2,4-7,9H,3,8H2,(H4,22,23,24,25)

InChI Key

LPEVSFCQDKFRCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=C(C(=NC(=N2)N)N)C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)F

Origin of Product

United States

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